molecular formula C9H11ClN2O2 B11945895 2-amino-5-chloro-N-(2-hydroxyethyl)benzamide CAS No. 6725-11-7

2-amino-5-chloro-N-(2-hydroxyethyl)benzamide

Cat. No.: B11945895
CAS No.: 6725-11-7
M. Wt: 214.65 g/mol
InChI Key: SFFQXSXXIMVJCX-UHFFFAOYSA-N
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Description

2-Amino-5-chloro-N-(2-hydroxyethyl)benzamide (molecular formula: C₉H₁₁ClN₂O₂) is a benzamide derivative characterized by an amino group at position 2, a chlorine atom at position 5 on the benzene ring, and a hydroxyethylamide substituent at the benzamide nitrogen. Its structure is defined by the SMILES notation C1=CC(=C(C=C1Cl)C(=O)NCCO)N and InChIKey SFFQXSXXIMVJCX-UHFFFAOYSA-N .

Properties

CAS No.

6725-11-7

Molecular Formula

C9H11ClN2O2

Molecular Weight

214.65 g/mol

IUPAC Name

2-amino-5-chloro-N-(2-hydroxyethyl)benzamide

InChI

InChI=1S/C9H11ClN2O2/c10-6-1-2-8(11)7(5-6)9(14)12-3-4-13/h1-2,5,13H,3-4,11H2,(H,12,14)

InChI Key

SFFQXSXXIMVJCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)NCCO)N

Origin of Product

United States

Preparation Methods

Amide Formation via Nucleophilic Acyl Substitution

The foundational step involves coupling 2-nitrobenzoic acid derivatives with 2-aminoethanol (ethanolamine). In a protocol analogous to CN101492387B, methyl 2-nitrobenzoate reacts with ethanolamine in a lower alcohol (e.g., methanol) at 60–70°C. The nitro group remains intact during this step, yielding N-(2-hydroxyethyl)-2-nitrobenzamide. Critical parameters include:

  • Molar ratio : A 1:3 stoichiometry of ester to ethanolamine ensures complete conversion.

  • Solvent selection : Methanol or ethanol optimizes solubility and reaction kinetics.

Nitro Reduction to Amino Group

Reduction of the nitro moiety employs iron powder in acidic aqueous conditions (e.g., dilute HCl). This method avoids high-pressure hydrogenation, enhancing operational safety. Key considerations:

  • Temperature : 70–75°C prevents premature precipitation of intermediates.

  • Workup : Hot filtration and recrystallization from ethanol yield 2-amino-N-(2-hydroxyethyl)benzamide with >95% purity.

Regioselective Chlorination

Introducing chlorine at the 5-position demands precise control. Sulfonyl chloride (SO₂Cl₂) in acetonitrile at 55–60°C facilitates electrophilic aromatic substitution. The amino group at position 2 directs chlorination to the meta position (C5), as observed in structurally related systems. Yield optimization strategies include:

  • Molar ratio : A 1:1.2 substrate-to-SO₂Cl₂ ratio minimizes dihalogenation byproducts.

  • Reaction time : 0.5–1 hour prevents over-chlorination.

One-Pot Sequential Functionalization

Benzoxazine-Dione Intermediate Formation

Adapting the method from SIOC Journals, 2-amino-3-methylbenzoic acid reacts with bis(trichloromethyl) carbonate (BTC) to form 8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione. For the target compound, replacing the starting material with 2-aminobenzoic acid generates the unsubstituted benzoxazine-dione scaffold.

Aminolysis with Ethanolamine

The benzoxazine-dione undergoes ring-opening with ethanolamine in aqueous conditions, producing 2-amino-N-(2-hydroxyethyl)benzamide. This step benefits from:

  • Temperature modulation : 25–40°C balances reaction rate and byproduct formation.

  • pH control : Neutral conditions prevent ester hydrolysis.

Late-Stage Halogenation

N-Chlorosuccinimide (NCS) in dimethylformamide (DMF) at 0–5°C selectively introduces chlorine at position 5. The electron-donating amino group activates the ring, while the amide’s steric bulk favors para-chlorination relative to the amino group.

Comparative Analysis of Chlorination Methods

MethodReagentSolventTemp (°C)Yield (%)Regioselectivity
Sulfonyl ChlorideSO₂Cl₂Acetonitrile55–6085–91C5 dominant
NCSN-ChlorosuccinimideDMF0–578–82C5/C4 mixture
FeCl₃/HClCl₂ gas (in situ)CH₂Cl₂2565–70Poor control

Data synthesized from.

Critical Challenges and Optimization Opportunities

Competing Reaction Pathways

  • Di-chlorination : Excess SO₂Cl₂ or prolonged reaction times lead to C3/C5 di-substitution. Kinetic studies suggest maintaining substrate-to-reagent ratios below 1:1.3 mitigates this.

  • Oxidation of Amino Group : Strong oxidants (e.g., Cl₂ gas) may convert –NH₂ to –NO₂. Using milder chlorinating agents (NCS) preserves functionality.

Solvent Effects on Regioselectivity

Polar aprotic solvents (DMF, acetonitrile) enhance chlorination at electron-rich positions. Contrastingly, nonpolar solvents (toluene) favor ortho substitution. Computational studies using density functional theory (DFT) indicate acetonitrile’s high dielectric constant stabilizes transition states leading to C5 chlorination.

Scalability and Industrial Feasibility

The iron-mediated reduction and SO₂Cl₂ chlorination route demonstrates superior scalability:

  • Cost Analysis :

    • Iron powder: $0.50/kg vs. Pd/C catalyst: $3,000/kg

    • Ethanolamine: $15/kg vs. specialized amines: $50–100/kg

  • Environmental Impact :

    • Aqueous workups reduce organic waste by 40% compared to all-organic systems .

Chemical Reactions Analysis

Types of Reactions

2-amino-5-chloro-N-(2-hydroxyethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis

The synthesis of 2-amino-5-chloro-N-(2-hydroxyethyl)benzamide typically involves several chemical reactions that enhance its yield and purity. Various methods have been documented, focusing on optimizing conditions to achieve high yields while minimizing byproducts. For instance, recent advancements in synthetic methodologies have improved the efficiency of producing this compound, making it more accessible for research and industrial applications .

Antibacterial and Antifungal Properties

Research has indicated that derivatives of this compound exhibit notable antibacterial and antifungal activities. In vitro studies have shown that certain modifications to the compound can enhance its efficacy against various pathogens, including strains of Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for some derivatives suggest strong potential for therapeutic applications in treating infections .

Anticancer Potential

There is growing interest in the anticancer properties of compounds related to this compound. Studies have demonstrated that certain analogs can induce apoptosis in cancer cells, suggesting a mechanism that could be harnessed for cancer therapy. The structure-activity relationship (SAR) studies are crucial for identifying which modifications lead to enhanced anticancer activity .

Drug Development

The compound serves as an intermediate in the synthesis of various pharmaceuticals. Its derivatives are being explored for their potential use in developing drugs for conditions such as urinary incontinence and as anticholinergics, antidepressants, and antispasmodics. The versatility of this compound makes it a valuable building block in medicinal chemistry .

Veterinary Medicine

Additionally, there is potential for its application in veterinary medicine, particularly as an ingredient in formulations aimed at treating animal diseases. Its efficacy against certain bacterial infections could translate into effective treatments for livestock and pets .

Dyes and Pigments

The compound is also utilized in the dye industry, acting as a precursor for synthesizing various dyes and pigments. Its chemical structure allows it to participate in reactions that yield vibrant colors used in textiles and other materials .

Agrochemicals

In agrochemical formulations, derivatives of this compound show promise as insecticides and acaricides. Research into its effectiveness against pests can lead to the development of safer agricultural products that minimize environmental impact while maximizing crop protection .

Case Studies and Research Findings

StudyFocusFindings
Synthesis OptimizationImproved yields through new synthetic pathways
Antimicrobial ActivitySignificant antibacterial effects against E. coli
Pharmaceutical DevelopmentPotential use as a precursor in drug synthesis
Agrochemical ApplicationsEfficacy as an insecticide demonstrated

Mechanism of Action

The mechanism of action of 2-amino-5-chloro-N-(2-hydroxyethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

2-Amino-5-chloro-N-(3-phenylpropyl)benzamide (A34)
  • Substituent : 3-Phenylpropyl group.
  • Synthesis: Coupling of 2-amino-5-chlorobenzoic acid with 3-phenylpropylamine .
  • Key Differences : The bulky aromatic substituent increases lipophilicity, likely reducing water solubility compared to the hydroxyethyl group in the target compound.
2-Amino-5-chloro-N-(4-methoxybenzyl)benzamide (7d)
  • Substituent : 4-Methoxybenzyl group.
  • Properties : Melting point = 142–144°C; NMR data shows distinct aromatic proton shifts (δ 7.23 ppm for methoxybenzyl protons) .
  • Key Differences : The electron-donating methoxy group may alter electronic distribution on the benzene ring, affecting reactivity in further derivatization.
2-Amino-5-chloro-N-(cyclopropylmethyl)benzamide
  • Substituent : Cyclopropylmethyl group.
  • Molecular Formula : C₁₁H₁₃ClN₂O .

Physicochemical Properties

Compound Name Substituent Molecular Formula Melting Point (°C) Yield (%)
2-Amino-5-chloro-N-(2-hydroxyethyl)benzamide -CH₂CH₂OH C₉H₁₁ClN₂O₂ Not reported Not reported
2-Amino-5-chloro-N-hydroxy-N-(4-methylbenzoyl)benzamide (3i/3j) -N-hydroxy-N-(4-methylbenzoyl) C₁₅H₁₃ClN₂O₃ 160–162 99
2-Amino-5-chloro-N-(4-methoxybenzyl)benzamide (7d) -4-methoxybenzyl C₁₅H₁₅ClN₂O₂ 142–144 85

Key Observations :

  • The hydroxyethyl substituent’s polar nature may lower the melting point relative to 3i/3j (160–162°C) but data for the target compound is lacking.
  • Yields for analogs vary significantly, with 3i/3j achieving near-quantitative yields (99%) via optimized synthetic routes .

Spectral Data and Electronic Effects

  • ¹H NMR Shifts: Target Compound: Not directly reported, but analogs show characteristic shifts. For example, the hydroxyethyl group in related compounds (e.g., N-(2-hydroxyethyl) benzamides) exhibits protons near δ 3.4–3.7 ppm (methylene groups) and δ 4.8–5.0 ppm (hydroxyl) . 7d: Aromatic protons at δ 7.16–7.58 ppm and methoxy protons at δ 3.72 ppm . 3i/3j: Downfield shifts for amide protons (δ 9.4 ppm) due to hydrogen bonding .
  • ¹³C NMR :

    • 3i/3j : Carbonyl signals at δ 170.3 ppm (acetyl) and δ 162.8 ppm (benzamide), indicating distinct electronic environments .

Electronic Effects :

  • Electron-withdrawing groups (e.g., chlorine) deactivate the benzene ring, directing electrophilic substitution to specific positions.
  • Hydroxyethyl and methoxy groups donate electrons via resonance or induction, altering reactivity in subsequent reactions.

Challenges :

  • Hydroxyethyl groups may require protection during synthesis to prevent side reactions, increasing step complexity compared to alkyl/aryl analogs.

Biological Activity

2-Amino-5-chloro-N-(2-hydroxyethyl)benzamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.

  • Molecular Formula : C9H10ClN2O2
  • Molecular Weight : 216.64 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the reaction of 5-chloro-2-nitroaniline with ethylene oxide and subsequent reduction of the nitro group to an amine. The reaction can be summarized as follows:

  • Nitration : 5-Chloroaniline is nitrated to form 5-chloro-2-nitroaniline.
  • Reduction : The nitro group is reduced to an amino group using catalytic hydrogenation or chemical reducing agents.
  • Alkylation : The resulting amine is then reacted with ethylene oxide to introduce the hydroxyethyl group.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Preliminary studies suggest that this compound may exhibit:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes linked to neurodegenerative diseases, potentially offering therapeutic benefits in conditions like Alzheimer’s disease.
  • Antioxidant Properties : The hydroxyethyl group may enhance the compound's ability to scavenge free radicals, contributing to its protective effects against oxidative stress.

In Vitro Studies

Recent studies have evaluated the inhibitory effects of this compound on various enzymes:

EnzymeIC50 (µM)Reference
Butyrylcholinesterase (BchE)4.5
Acetylcholinesterase (AChE)3.0
Cyclooxygenase (COX)6.7

These results indicate that the compound possesses significant inhibitory activity against cholinesterases, which are critical in neurotransmission.

Alzheimer's Disease Research

A study published in Molecular Pharmacology examined the effects of this compound on cognitive decline in murine models of Alzheimer’s disease. The compound was administered at varying doses, and cognitive performance was assessed using maze tests.

  • Findings : Mice treated with the compound showed a marked improvement in memory retention compared to control groups, correlating with reduced levels of amyloid-beta plaques in the brain.

Antioxidant Activity

In a separate study focusing on oxidative stress, the compound demonstrated a capacity to reduce reactive oxygen species (ROS) levels in neuronal cell cultures exposed to oxidative agents.

TreatmentROS Levels (Relative Units)Reference
Control100
Compound Treatment65

This reduction suggests potential use as a neuroprotective agent.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-amino-5-chloro-N-(2-hydroxyethyl)benzamide, and how can reaction conditions be adjusted to improve yield?

  • Methodological Answer : The synthesis typically involves sequential reactions:

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) to reduce nitro precursors to amino groups (e.g., converting nitrobenzamide intermediates) .
  • Condensation : Coupling 2-amino-5-chlorobenzoic acid with 2-hydroxyethylamine using carbodiimide-based activating agents (e.g., DIC or HOBt) under anhydrous conditions .
  • Optimization : Adjusting solvent polarity (e.g., DMF for solubility), temperature (room temp to 80°C), and stoichiometric ratios (1:1.2 amine:acid) can enhance yields to >85%. Monitor progress via TLC or LCMS .

Q. What spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., aromatic protons at δ 6.5–7.5 ppm, hydroxyethyl -OH at δ 2.5–3.5 ppm) .
  • LCMS : Confirms molecular weight (e.g., [M+H]⁺ at m/z ~228.6) and purity (>95%) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (using SHELXL for refinement) .

Advanced Research Questions

Q. How can SHELX software be utilized in the crystallographic refinement of this compound, and what challenges arise during data processing?

  • Methodological Answer :

  • Structure Solution : Use SHELXD for phase determination from high-resolution (<1.5 Å) data. SHELXL refines anisotropic displacement parameters and validates geometry via R-factors (<5%) .
  • Challenges : Twinned data or weak diffraction (common with flexible hydroxyethyl groups) require iterative refinement and TLS parameterization. Use the SQUEEZE algorithm to model disordered solvent .

Q. What strategies are employed to analyze structure-activity relationships (SAR) when modifying the hydroxyethyl group in this compound?

  • Methodological Answer :

  • Substituent Variation : Replace hydroxyethyl with methyl, phenyl, or thiadiazole groups to assess steric/electronic effects on bioactivity .
  • Biological Assays : Test derivatives against target enzymes (e.g., influenza neuraminidase) using fluorescence-based inhibition assays. Correlate IC₅₀ values with substituent hydrophobicity (ClogP) .

Q. How do researchers evaluate the compound's inhibitory effects on specific enzymatic targets, and what in vitro assays are recommended?

  • Methodological Answer :

  • Enzyme Inhibition : Use kinetic assays (e.g., fluorogenic substrates for proteases) with 0.1–100 µM compound concentrations. Calculate Kᵢ via Lineweaver-Burk plots .
  • Controls : Include DMSO (vehicle) and known inhibitors (e.g., oseltamivir for viral targets). Validate results with dose-response curves (3 replicates) .

Q. What computational approaches are used to model the interaction between this compound and its molecular targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to predict binding poses in target active sites (e.g., GroEL/ES chaperonins). Prioritize poses with lowest ∆G (<-8 kcal/mol) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess complex stability. Analyze hydrogen bonds (e.g., between amide carbonyl and Arg residues) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity data between in vitro and crystallographic studies for this compound?

  • Methodological Answer :

  • Validate Assay Conditions : Ensure pH, ionic strength, and co-solvents (e.g., DMSO ≤1%) match physiological conditions. Re-test under crystallography buffer .
  • Ligand Flexibility : If crystallography shows multiple conformations, use ITC to measure binding entropy/enthalpy and reconcile with IC₅₀ values .

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